molecular formula C16H22Br2N2 B14511280 1-Butyl-1'-ethyl-4,4'-bipyridin-1-ium dibromide CAS No. 63962-62-9

1-Butyl-1'-ethyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14511280
CAS No.: 63962-62-9
M. Wt: 402.2 g/mol
InChI Key: HVDCUQGNBUTKJD-UHFFFAOYSA-L
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Description

1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt, known for its unique electrochemical properties. Bipyridinium compounds, often referred to as viologens, are widely studied in the field of supramolecular chemistry due to their ability to undergo reversible redox reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with butyl bromide and ethyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified using crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide is primarily based on its redox properties. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. Its molecular targets include various redox-active sites in biological and chemical systems. The pathways involved often include the formation of radical cations and anions, which can further participate in secondary reactions .

Comparison with Similar Compounds

  • 1,1’-Diethyl-4,4’-bipyridinium dibromide
  • 1,1’-Dibenzyl-4,4’-bipyridinium dibromide
  • 1,1’-Methylenebis(4,4’-bipyridin-1-ium) dibromide

Comparison: 1-Butyl-1’-ethyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific alkyl substituents, which influence its solubility, redox potential, and interaction with other molecules.

Properties

CAS No.

63962-62-9

Molecular Formula

C16H22Br2N2

Molecular Weight

402.2 g/mol

IUPAC Name

1-butyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C16H22N2.2BrH/c1-3-5-10-18-13-8-16(9-14-18)15-6-11-17(4-2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

HVDCUQGNBUTKJD-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]

Origin of Product

United States

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